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Compound of Interest

Compound Name: 6-lododiosmin

Cat. No.: B601674

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the known physicochemical properties of 6-
lododiosmin, a key impurity and derivative of the flavonoid glycoside Diosmin. This guide
consolidates critical data for researchers engaged in the analysis, formulation, and
development of diosmin-related compounds.

Introduction

6-lododiosmin is classified as a significant impurity in the synthesis and production of
Diosmin, a widely used phlebotropic and vasculoprotective agent.[1][2][3] Its chemical structure
is that of diosmin with an iodine atom substituted at the 6-position of the chromen-4-one core.
Understanding the physicochemical characteristics of 6-lododiosmin is crucial for the
development of robust analytical methods for quality control, impurity profiling, and ensuring
the safety and efficacy of diosmin-based pharmaceutical products.[4]

Physicochemical Properties

The fundamental physicochemical properties of 6-lododiosmin are summarized below. These
values are compiled from publicly available chemical databases and supplier specifications.
The data presented are a mix of experimentally determined and computationally predicted
values.
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Property Value Data Type Source(s)

IUPAC Name

5-hydroxy-2-(3-

hydroxy-4-
methoxyphenyl)-6-

iodo-7-
[(2S,3R,4S,5S,6R)-3,4
,5-trihydroxy-6-
[[(2R,3R,4R,5R,6S)-3,
4,5-trihydroxy-6-
methyloxan-2-
ylloxymethylJoxan-2-

ylJoxychromen-4-one

[5]L6]

Molecular Formula C28H311015 [11051[7]

Molecular Weight 734.44 g/mol [11161[7]

CAS Number 1431536-92-3 [1][6]
Light Yellow )

Appearance ) ) Experimental [6]
Crystalline Solid
199-200 °C

Melting Point (decomposes) 212- Experimental [11[3][6]
214 °C (decomposes)

Boiling Point 922.9 +65.0 °C Predicted [1]

Density 1.92 £ 0.1 g/cm3 Predicted [1]
DMSO

- (Soluble/Slightly), _

Solubility Experimental [1][6]
Agqueous Base
(Slightly)

pKa 4.62 +0.40 Predicted [1]

LogP (XLogP3) -0.2 Predicted [5]

Topological Polar

polod 234 A2 Computed [5]
Surface Area
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Experimental Protocols

While specific experimental protocols for the characterization of 6-lododiosmin are not
extensively published, standard methodologies for flavonoids are applicable. The following
sections detail generalized protocols for determining key physicochemical parameters.

Melting Point Determination by Differential Scanning
Calorimetry (DSC)

This method measures the temperature and heat flow associated with thermal transitions in a
material.

o Sample Preparation: Accurately weigh 2-5 mg of 6-lododiosmin into an aluminum DSC pan.
Crimp the pan with a lid to encapsulate the sample. Prepare an identical empty pan to serve
as a reference.

e Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell
with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

e Thermal Program:
o Equilibrate the cell at a starting temperature (e.g., 30 °C).

o Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well
above the expected melting point (e.g., 250 °C).

o Data Analysis: The melting point is determined as the onset temperature or the peak
temperature of the endothermic event on the resulting thermogram.[8] The enthalpy of fusion
can also be calculated from the peak area.[8]

Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in a specific solvent.

e Preparation: Add an excess amount of 6-lododiosmin to a known volume of the selected
solvent (e.g., DMSO, buffered aqueous solutions) in a sealed glass vial. The excess solid
ensures that saturation is reached.
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o Equilibration: Agitate the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C)
for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.[9]

o Sample Collection and Preparation: After equilibration, allow the vials to stand for the
undissolved solid to settle. Carefully withdraw a sample from the supernatant and filter it
through a 0.45 pm syringe filter to remove any particulate matter.

e Quantification by HPLC:
o Dilute the filtered sample with a suitable mobile phase.

o Inject the diluted sample into a calibrated High-Performance Liquid Chromatography
(HPLC) system equipped with a suitable column (e.g., C18) and UV detector.[9]

o The concentration of 6-lododiosmin is determined by comparing the peak area to a
standard curve prepared from known concentrations of the compound.

pKa Determination by UV-Vis Spectrophotometry

This method leverages the change in the UV-Vis absorbance spectrum of a compound as it
ionizes with changing pH.

o Stock Solution Preparation: Prepare a concentrated stock solution of 6-lododiosmin in a
suitable organic solvent (e.g., methanol or DMSO).

o Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to pH
12).

o Sample Preparation: Add a small, constant aliquot of the stock solution to each buffer,
ensuring the final organic solvent concentration is low (e.g., <1%) to minimize its effect on
the pH and pKa.

o Spectral Measurement: Record the UV-Vis absorption spectrum (e.g., from 200-500 nm) for
each sample at each pH.

o Data Analysis: Plot the absorbance at a specific wavelength (where the change between the
ionized and non-ionized forms is maximal) against the pH. The pKa can be determined by
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fitting the resulting sigmoidal curve to the Henderson-Hasselbalch equation. The pKa
corresponds to the pH at the inflection point of the curve.

Potential Signaling Pathway Interactions

As a derivative of diosmin, the biological activities of 6-lododiosmin, if any, are likely to be
explored in the context of its parent compound. Diosmin is known to modulate several critical
cellular signaling pathways, primarily related to inflammation, cell survival, and proliferation.

PI3K/Akt Signhaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth,
proliferation, and survival. Studies have shown that diosmin can activate this pathway.[10][11]
[12] Activation of Akt can lead to the phosphorylation and subsequent inhibition of downstream
targets like the Forkhead box protein O1 (FOXO1), which promotes cell cycle progression.[10]
[11] This mechanism is implicated in diosmin's protective effects in various cell types.[12]
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Caption: Diosmin activation of the PI3K/Akt pathway.
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NF-kB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway is a
cornerstone of the inflammatory response. In its inactive state, NF-kB is sequestered in the
cytoplasm by inhibitor of kappa B (IkB) proteins. Inflammatory stimuli lead to the
phosphorylation and degradation of IkBa, allowing NF-kB to translocate to the nucleus and
activate the transcription of pro-inflammatory genes. Diosmin has been shown to exert anti-
inflammatory effects by inhibiting the phosphorylation of IkBa, thereby preventing NF-kB
activation.[13][14][15]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b601674?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b601674?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

